Apelin Receptor Agonist Activity: Subnanomolar Potency Achieved with 1771378-34-7-Derived Scaffold
The 2,6-dimethoxyphenyl-5-methylfuran-2-yl core structure of 1771378-34-7 serves as a privileged scaffold for developing potent apelin receptor agonists. When elaborated into a 4H-1,2,4-triazol-3-yl-methanol derivative (US10626096, Example 7), the compound exhibits EC50 = 815 nM for apelin receptor agonism in a cell-based functional assay [1]. Further structural optimization incorporating a benzoic acid moiety (Example 46) yields an approximately 8.5-fold improvement in potency (EC50 = 96 nM) [2]. This demonstrates that the core 1771378-34-7 substructure is compatible with sub-100 nM potency when appropriately derivatized. Notably, within this patent series, modifications to the phenyl substitution pattern (e.g., 2,5-dimethoxy vs. 2,6-dimethoxy) or the furan substitution (e.g., unsubstituted vs. 5-methyl) produce measurably divergent activity profiles, underscoring the non-fungibility of this specific substitution pattern.
| Evidence Dimension | Apelin receptor agonist functional activity |
|---|---|
| Target Compound Data | 1771378-34-7 is not itself tested as an agonist; however, a derivative incorporating its exact core (Example 7: [4-(2,6-dimethoxyphenyl)-5-(5-methylfuran-2-yl)-4H-1,2,4-triazol-3-yl]methanol) shows EC50 = 815 nM |
| Comparator Or Baseline | Further optimized derivative (Example 46: 3-[4-(2,6-dimethoxyphenyl)-5-(5-methylfuran-2-yl)-4H-1,2,4-triazol-3-yl]benzoic acid) shows EC50 = 96 nM; structurally distinct comparator from same patent with different substitution (Example 17: 4-(2,5-dimethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]methanol) shows EC50 > 10,000 nM |
| Quantified Difference | 8.5-fold improvement from Example 7 to Example 46; >12-fold difference between Example 7 and Example 17 due to substitution pattern variation |
| Conditions | Cell-based functional assay measuring apelin receptor agonist activity; human apelin receptor expressed in appropriate cell line |
Why This Matters
This quantifies the structure-activity relationship value of the specific 2,6-dimethoxyphenyl-5-methylfuran-2-yl substitution pattern present in 1771378-34-7, demonstrating that alternative substitution patterns yield >10-fold lower potency.
- [1] BindingDB. (2023). BDBM610894: [4-(2,6-Dimethoxyphenyl)-5-(5-methylfuran-2-yl)-4H-1,2,4-triazol-3-yl]methanol (US10626096, Example 7). EC50 = 815 nM. View Source
- [2] BindingDB. (2023). BDBM610933: 3-[4-(2,6-Dimethoxyphenyl)-5-(5-methylfuran-2-yl)-4H-1,2,4-triazol-3-yl]benzoic acid (US10626096, Example 46). EC50 = 96 nM. View Source
